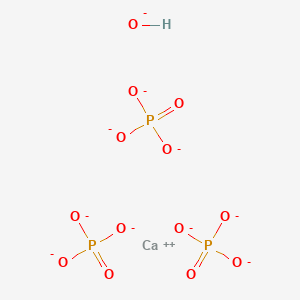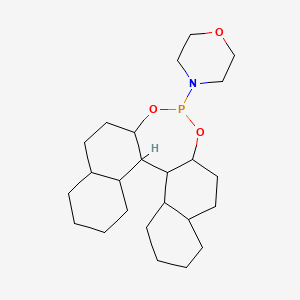
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a
Vue d'ensemble
Description
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a is a useful research compound. Its molecular formula is C24H40NO3P and its molecular weight is 421.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Natural Products : The (4+3) cycloaddition strategies, which are related to the structure , are useful for synthesizing natural products that contain cycloheptane subunits and functional groups. These strategies contribute to the development of complex natural products with potential applications in various fields, including pharmaceuticals and materials science (Yin, He, & Chiu, 2018).
Chemical and Physical Research : Cyclohepta[b][1,4]benzoxazine, a compound structurally related to (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a], has potential applications in chemical and physical research due to its unique structure and properties (Nozoe, Okai, & Someya, 1978).
Biological Activities : Cyclohepta[b]indoles, which are structurally similar, display a broad spectrum of biological activities. These include the inhibition of adipocyte fatty-acid-binding protein, deacetylation of histones, and antituberculosis activities. This highlights their potential in biomedical research and drug development (Stempel & Gaich, 2016).
Coordination Chemistry : Tri(1-cyclohepta-2,4,6-trienyl)phosphane, a related ligand, acts as a bidentate chelating ligand in platinum(II) and palladium(II) complexes. It affects intramolecular dynamics and coupling constants, demonstrating its utility in coordination chemistry and material science applications (Herberhold, Schmalz, Milius, & Wrackmeyer, 2003).
Chiral Ligand Applications : The chiral bidentate P-olefin ligand (S)-(3,5-dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)dibenzo[b,f]azepin is used in cis-dichloridobis complexes, indicative of its importance in asymmetric synthesis and catalysis (Briceño & Dorta, 2007).
Propriétés
IUPAC Name |
4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40NO3P/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)28-29(27-21)25-13-15-26-16-14-25/h17-24H,1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXACWBKUOEFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



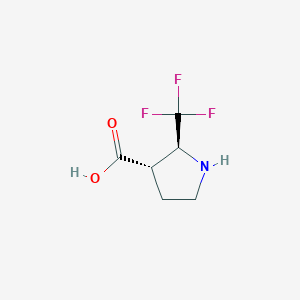


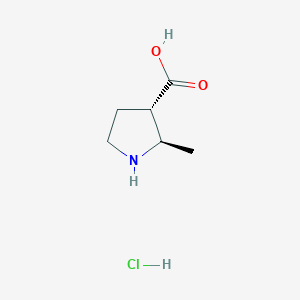
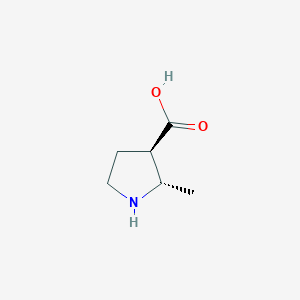


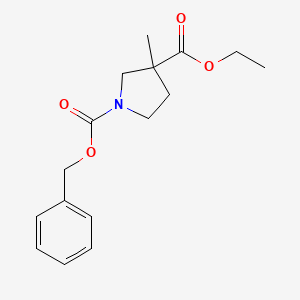
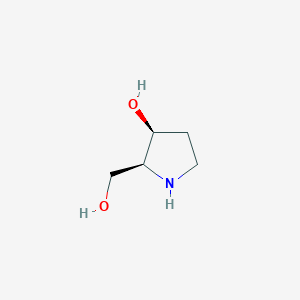
![1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate](/img/structure/B8191498.png)

![1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester](/img/structure/B8191503.png)

